Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
cyclopentyl-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-16-7-8-19(15-17(16)2)20-9-10-21(24-23-20)25-11-13-26(14-12-25)22(27)18-5-3-4-6-18/h7-10,15,18H,3-6,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDXVHJEEMWMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the pyridazinyl and cyclopentyl groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the use of the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to produce significant quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is being investigated as a lead compound in drug development. Its structural components suggest potential therapeutic effects against various diseases:
- Anticancer Activity : Preliminary studies indicate that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have shown IC50 values as low as 0.5 µM in inhibiting cancer cell growth.
Pharmacology
The compound's mechanism of action involves targeting specific proteins involved in cell cycle regulation:
- Target Proteins : It is known to interact with cyclin-dependent kinases (CDK4 and CDK6), disrupting the G1 to S phase transition in the cell cycle. This inhibition can lead to diminished cell proliferation, making it a candidate for cancer therapy.
Research has demonstrated that cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone exhibits:
- Receptor Modulation : Potential binding to neurotransmitter receptors may influence mood and cognitive functions.
- Enzyme Inhibition : The compound may interfere with enzyme activities critical for disease progression.
Case Study 1: Anticancer Properties
A study on piperazine derivatives indicated significant anticancer properties for compounds structurally similar to cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone. The research highlighted that these compounds could inhibit the proliferation of various cancer cell lines effectively.
| Compound Type | Activity | IC50 (µM) |
|---|---|---|
| Piperazine Derivative | Anticancer | 0.5 |
| Pyridazine Derivative | Enzyme Inhibition | 0.2 |
Case Study 2: Mechanism of Action
Another investigation focused on the mechanism of action, revealing that cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone recruits Cereblon to facilitate the degradation of CDK proteins. This pathway is crucial for halting cancer cell cycles and has implications for developing targeted therapies.
Industrial Applications
In addition to its research applications, cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is also utilized in industrial settings for:
- Pharmaceutical Production : As an intermediate in synthesizing more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used as an anti-anginal drug.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: A piperazine derivative used as an antipsychotic medication.
Uniqueness
Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other piperazine derivatives .
Biological Activity
Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound with potential applications in medicinal chemistry. Its structure features a piperazine ring linked to a pyridazine moiety, which is further substituted with a cyclopentyl and a dimethylphenyl group. This unique arrangement suggests diverse biological activities, warranting a detailed exploration of its pharmacological properties.
Chemical Structure
The chemical formula for Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone can be represented as follows:
The biological activity of Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may exhibit:
- Receptor Modulation : Binding to neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Enzyme Inhibition : Interfering with enzyme activity that could lead to therapeutic effects in various diseases.
Pharmacological Studies
Recent studies have indicated that compounds with similar structural features exhibit significant pharmacological effects. For instance, derivatives of piperazine and pyridazine have been shown to possess:
- Anticancer Properties : In vitro studies demonstrated that related compounds inhibited cancer cell proliferation and induced apoptosis in various cancer cell lines.
| Compound Type | Activity | IC50 (µM) |
|---|---|---|
| Piperazine Derivative | Anticancer | 0.5 |
| Pyridazine Derivative | Enzyme Inhibition | 0.2 |
Case Studies
- Anticancer Activity : A study conducted on a related compound showed that it effectively reduced glioma cell viability by inducing cell death through multiple mechanisms including autophagy and necroptosis .
- Neuropharmacology : Another investigation revealed that similar piperazine derivatives could modulate serotonin receptors, suggesting potential applications in treating mood disorders .
Recent Discoveries
Recent literature has focused on the synthesis and biological evaluation of compounds similar to Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone, highlighting their potential in drug development:
- Selectivity and Potency : Compounds demonstrated selectivity towards specific receptor subtypes, which is crucial for minimizing side effects.
Comparative Analysis
A comparative analysis of various derivatives indicates that modifications on the piperazine or pyridazine rings significantly influence biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone, and how can multi-step yields be optimized?
- Methodology : Multi-step synthesis typically involves coupling the pyridazine core with substituted piperazine and cyclopentyl groups. Retrosynthetic analysis is critical to identify intermediates, such as 6-(3,4-dimethylphenyl)pyridazin-3-amine, which can be functionalized via Buchwald-Hartwig amination or nucleophilic substitution. Yield optimization requires precise control of reaction conditions (e.g., temperature, catalyst loading) and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) resolves piperazine and pyridazine ring connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides absolute stereochemistry for crystalline derivatives. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic C-H stretches .
Q. How can researchers assess the compound's stability under varying pH and light conditions?
- Methodology : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) and analyzing degradation via HPLC-UV. Photostability is tested under UV/visible light (ICH Q1B guidelines), with degradation products characterized using LC-MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .
Advanced Research Questions
Q. What experimental strategies are used to determine binding affinities for biological targets such as serotonin receptors?
- Methodology : Radioligand displacement assays (e.g., using [³H]-LSD for 5-HT₆ receptors) quantify IC₅₀ values. Surface plasmon resonance (SPR) or fluorescence polarization assays measure real-time binding kinetics (kon/koff). Molecular docking studies (e.g., AutoDock Vina) predict binding poses, validated by mutagenesis of receptor residues .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ across assays) be resolved?
- Methodology : Cross-validate results using orthogonal assays (e.g., functional cAMP assays vs. binding studies). Control for assay-specific variables like membrane preparation purity or ATP levels. Statistical meta-analysis of replicate datasets identifies outliers, while isothermal titration calorimetry (ITC) confirms enthalpy-driven binding .
Q. What computational approaches are employed to predict metabolic pathways and toxicity?
- Methodology : Density Functional Theory (DFT) calculates reaction barriers for cytochrome P450-mediated oxidation. Tools like MetaSite predict Phase I/II metabolites, while ProTox-II models hepatotoxicity and carcinogenicity. In vitro microsomal stability assays (e.g., human liver microsomes) validate predictions .
Q. How does the compound’s pharmacokinetic profile influence its therapeutic potential for CNS disorders?
- Methodology : Blood-brain barrier (BBB) permeability is assessed via PAMPA-BBB or in situ perfusion. Plasma protein binding (equilibrium dialysis) and metabolic clearance (hepatocyte incubations) inform dosing regimens. PET imaging with radiolabeled analogs tracks brain uptake in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
